

Comprehensive Application Notes and Protocols: Tranilast Sodium Transdermal Drug Delivery System

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Compound Focus: Tranilast sodium

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Introduction to Tranilast and Transdermal Delivery Challenges

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic and anti-fibrotic agent initially developed for treating bronchial asthma, keloids, and hypertrophic scars. It has since demonstrated **therapeutic potential** across a broad spectrum of conditions including proliferative disorders, cancer, autoimmune diseases, and fibrotic pathologies through its ability to suppress the **expression and action of TGF- β** pathway along with other inflammatory mediators [1] [2]. The molecular structure of Tranilast presents significant challenges for transdermal delivery due to its **low solubility** in both aqueous and common pharmaceutical solvents, coupled with its relatively **high molecular weight** (approximately 327.34 g/mol) that approaches the conventional limit for passive skin permeation [3] [4].

The **transdermal route** offers numerous advantages for Tranilast administration, including bypass of **hepatic first-pass metabolism** that occurs with oral formulations, sustained drug delivery maintaining constant plasma levels, reduced dosing frequency, and improved patient compliance [4] [3]. Additionally, direct application to affected skin conditions like keloids, hypertrophic scars, and dermatological disorders enables **targeted therapy** with potentially reduced systemic exposure. However, the **stratum corneum** (SC), the outermost skin layer approximately 10-20 μm thick, presents the primary barrier to transepidermal

drug delivery through its unique "brick-and-mortar" structure consisting of keratin-rich corneocytes embedded in lipid matrices [5] [4].

Table 1: Key Properties of Tranilast Relevant to Transdermal Delivery

Property	Value/Characteristic	Implication for Transdermal Delivery
Molecular Weight	327.34 g/mol	Approaches 500 Da limit for passive skin permeation [4]
Aqueous Solubility	Sparingly soluble	Limited partitioning into viable epidermis [3]
log P	~1-3 (estimated)	Potentially favorable for intercellular route [4]
Melting Point	>150°C	Challenges with solubility in formulation bases [3]
Therapeutic Indications	Keloids, hypertrophic scars, asthma, proliferative disorders	Dermatological applications benefit from topical delivery [1] [2]
Mechanism of Action	TGF- β inhibition, mast cell stabilization	Multiple pathways for anti-fibrotic and anti-proliferative effects [1]

Formulation Strategies and Enhancement Technologies

Excipient Selection and Functionality

The development of effective Tranilast transdermal formulations requires careful selection of excipients that address the drug's **solubility limitations** while enhancing **skin permeation**. Traditional formulations have utilized **fatty acids and esters**, **animal and vegetable oils**, **terpene compounds**, and **alcohols** with limited success due to insufficient solubility and potential skin irritation [3]. More advanced approaches incorporate **chemical permeation enhancers** that reversibly disrupt the highly organized lipid structure of the stratum corneum, increasing drug diffusivity through the intercellular pathway. These include surfactants, ethanol,

oleic acid, and Azone derivatives, though their application requires careful optimization to minimize **skin irritation** while maximizing enhancement effect [5] [3].

Ultra-deformable vesicular systems represent a significant advancement in Tranilast transdermal delivery. **Transethosomes**, which combine **ethanol** (a permeation enhancer), **phospholipids** (membrane forming components), and **edge activators** (typically surfactants), have demonstrated particular promise due to their high deformability that enables penetration through skin pores smaller than their own diameter [6]. These sophisticated nanocarriers enhance drug delivery through multiple mechanisms: **lipid bilayer fluidization** from ethanol content, **vesicle-skin interactions** that disrupt SC organization, and **transappendageal routing** via hair follicles and sweat glands that bypasses the intact stratum corneum [6]. The composition of these systems can be optimized to achieve desired characteristics, with typical Tranilast loading ranging from 0.5-2% depending on the intended therapeutic application.

Table 2: Formulation Composition for Advanced Tranilast Transdermal Systems

Component	Function	Concentration Range	Examples
Tranilast	Active Pharmaceutical Ingredient	0.5-2.0% w/w	Micronized form for enhanced solubility
Phospholipids	Vesicle membrane formation	2-5% w/w	Soy phosphatidylcholine, hydrogenated lecithins
Edge Activators	Enhance deformability	0.5-2% w/w	Sodium cholate, Tween 80, Span 80
Ethanol	Permeation enhancer & vesicle stabilizer	10-30% w/w	95% ethanol, membrane fluidizer
Chemical Enhancers	SC lipid disruption	5-15% w/w	Oleic acid, propylene glycol, terpenes
Aqueous Phase	Vehicle	q.s. to 100%	Purified water, buffers (pH 5.5-7.0)

Component	Function	Concentration Range	Examples
Polymeric Matrix	Patch reservoir/adhesive	40-70% w/w	Polyisobutylene, silicone, acrylate (patches)

Physical Enhancement Technologies

Physical enhancement methods provide an alternative or complementary approach to chemical permeation enhancers by temporarily disrupting the **skin barrier function** through externally applied energy or mechanical means. **Microneedle technology** has emerged as particularly promising for Tranilast delivery, creating micron-scale conduits through the stratum corneum and upper epidermis that enable direct drug access to deeper skin layers without stimulating pain receptors or causing significant bleeding [5] [4]. These minimally invasive devices can be fabricated as **solid microneedles** for pretreatment, **coated microneedles** for rapid drug delivery, **dissolvable microneedles** for sustained release, or **hollow microneedles** for continuous infusion [5].

Other physical enhancement technologies include:

- **Iontophoresis**: Application of **low-level electrical current** (typically 0.1-0.5 mA/cm²) to drive ionized Tranilast molecules across the skin via electrorepulsion and electroosmosis, enabling controlled and programmable delivery [4].
- **Sonophoresis**: Use of **low-frequency ultrasound** (20-100 kHz) to create cavitation-induced discontinuities in the lipid bilayers of the stratum corneum, increasing permeability for both hydrophilic and lipophilic drugs [7] [4].
- **Electroporation**: Application of **high-voltage pulses** (100-1000 V) for microsecond to millisecond durations to create transient aqueous pores in the skin lipids, particularly effective for large molecules with poor passive permeability [7].
- **Thermal Ablation**: Use of **localized heat** to create microchannels in the stratum corneum through selective removal of lipid domains or vaporization of tissue water, enhancing permeability with minimal tissue damage [5].

Experimental Protocols and Characterization Methods

Preparation of Tranilast-Loaded Transethosomes

Protocol Objective: To prepare and characterize ultra-deformable transethosomes for enhanced transdermal delivery of Tranilast.

Materials:

- Tranilast (pharmaceutical grade, $\geq 98\%$ purity)
- Phosphatidylcholine (soybean derived, $>90\%$)
- Ethanol (absolute, 99.9%)
- Sodium cholate (pharmaceutical grade)
- Chloroform (HPLC grade)
- Phosphate buffered saline (PBS, pH 7.4)

Equipment:

- Rotary evaporator with temperature-controlled water bath
- High-pressure homogenizer or probe sonicator
- Dynamic light scattering (DLS) instrument for size analysis
- Dialysis tubing (MWCO 12-14 kDa)
- Franz diffusion cells with synthetic membranes

Procedure:

- **Thin Film Hydration Method:**

- Dissolve 300 mg phosphatidylcholine and 50 mg Tranilast in 10 mL chloroform:ethanol mixture (2:1 v/v) in a round-bottom flask.
- Remove organic solvents using rotary evaporation at 40°C under reduced pressure (200 mbar) for 30 minutes to form a thin lipid film.
- Hydrate the film with 10 mL PBS (pH 7.4) containing 1% sodium cholate as edge activator.
- Rotate the flask at 60 rpm in a water bath at 60°C for 1 hour to allow complete hydration and vesicle formation.
- Subject the resulting multilamellar vesicles to **high-pressure homogenization** at 15,000 psi for 3 cycles or **probe sonication** at 40% amplitude for 10 minutes (5s on, 2s off) to reduce size and achieve uniform vesicles.

- **Cold Method:**

- Dissolve 300 mg phosphatidylcholine in 5 mL ethanol (30%) with gentle stirring.
- Add 50 mg Tranilast dissolved in minimal DMSO ($\leq 100 \mu\text{L}$) to the ethanolic solution.

- Slowly add 5 mL PBS (pH 7.4) containing 1% sodium cholate dropwise while stirring at 700 rpm.
 - Continue stirring for 30 minutes at room temperature.
 - Subject the suspension to **extrusion** through polycarbonate membranes (200 nm pore size) using a mini-extruder for 11 passes.
- **Purification and Storage:**
 - Separate unencapsulated Tranilast by **dialysis** against PBS (pH 7.4) for 2 hours or **gel permeation chromatography** using Sephadex G-50.
 - Store the final preparation in amber glass vials at 4°C for stability studies.

In Vitro Permeation Studies Using Franz Diffusion Cells

Protocol Objective: To evaluate the transdermal permeation kinetics of Tranilast from formulated systems.

Materials:

- Franz diffusion cells (effective diffusion area 1-2 cm², receptor volume 5-12 mL)
- Excised human dermatomed skin (200-400 μm) or synthetic membranes (e.g., Strat-M)
- Receptor medium: PBS (pH 7.4) with 1% w/v sodium azide as preservative
- Tranilast formulations for testing (solution, gel, transethosomes, etc.)

Procedure:

- **Membrane Preparation:**
 - Thaw excised human skin slowly at 4°C if frozen.
 - Carefully inspect for integrity and mount between donor and receptor compartments with stratum corneum facing upward.
 - For synthetic membranes, hydrate according to manufacturer's instructions before use.
- **Assembly and Equilibration:**
 - Fill receptor chamber with degassed receptor medium maintained at 37±1°C.
 - Ensure no air bubbles exist at the membrane-receptor interface.
 - Stir receptor medium continuously at 600 rpm using magnetic bars.
 - Allow system to equilibrate for 30 minutes until temperature stabilizes.
- **Application of Test Formulations:**

- Apply Tranilast formulation equivalent to 2 mg/cm² uniformly to the donor compartment.
 - Cover donor compartment with parafilm to prevent evaporation.
 - Withdraw 1 mL samples from receptor chamber at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours).
 - Immediately replace with equal volume of fresh pre-warmed receptor medium after each sampling.
- **Sample Analysis and Data Treatment:**
 - Analyze samples by validated HPLC method: C18 column, mobile phase acetonitrile:phosphate buffer (pH 3.0) (45:55 v/v), flow rate 1.0 mL/min, detection at 332 nm.
 - Calculate cumulative amount permeated per unit area (Q_n) using standard correction for sample removal.
 - Plot Q_n against time to determine steady-state flux (J_{ss}) from the slope of the linear portion.
 - Calculate permeability coefficient (K_p) as $K_p = J_{ss}/C_D$, where C_D is donor concentration.

Characterization Parameters and Analytical Methods

Table 3: Key Characterization Parameters for Tranilast Transdermal Formulations

Parameter	Methodology	Target Specifications
Vesicle Size & PDI	Dynamic Light Scattering	100-200 nm, PDI <0.3 [6]
Zeta Potential	Electrophoretic Mobility	<-30 mV or >+30 mV for stability [6]
Entrapment Efficiency	Ultracentrifugation/Dialysis followed by HPLC	>85% for transethosomes [6]
Deformability Index	Extrusion through polycarbonate membrane (50 nm pore)	>20 for ultra-deformable vesicles [6]
Drug Content	HPLC analysis after methanol disruption	95-105% of labeled claim
In Vitro Release	Franz diffusion cells or dialysis bag	60-80% release within 24 hours

Parameter	Methodology	Target Specifications
Stability	ICH guidelines (25°C/60% RH & 40°C/75% RH)	Retain >90% potency for 6 months

Mechanisms of Action and Skin Penetration Pathways

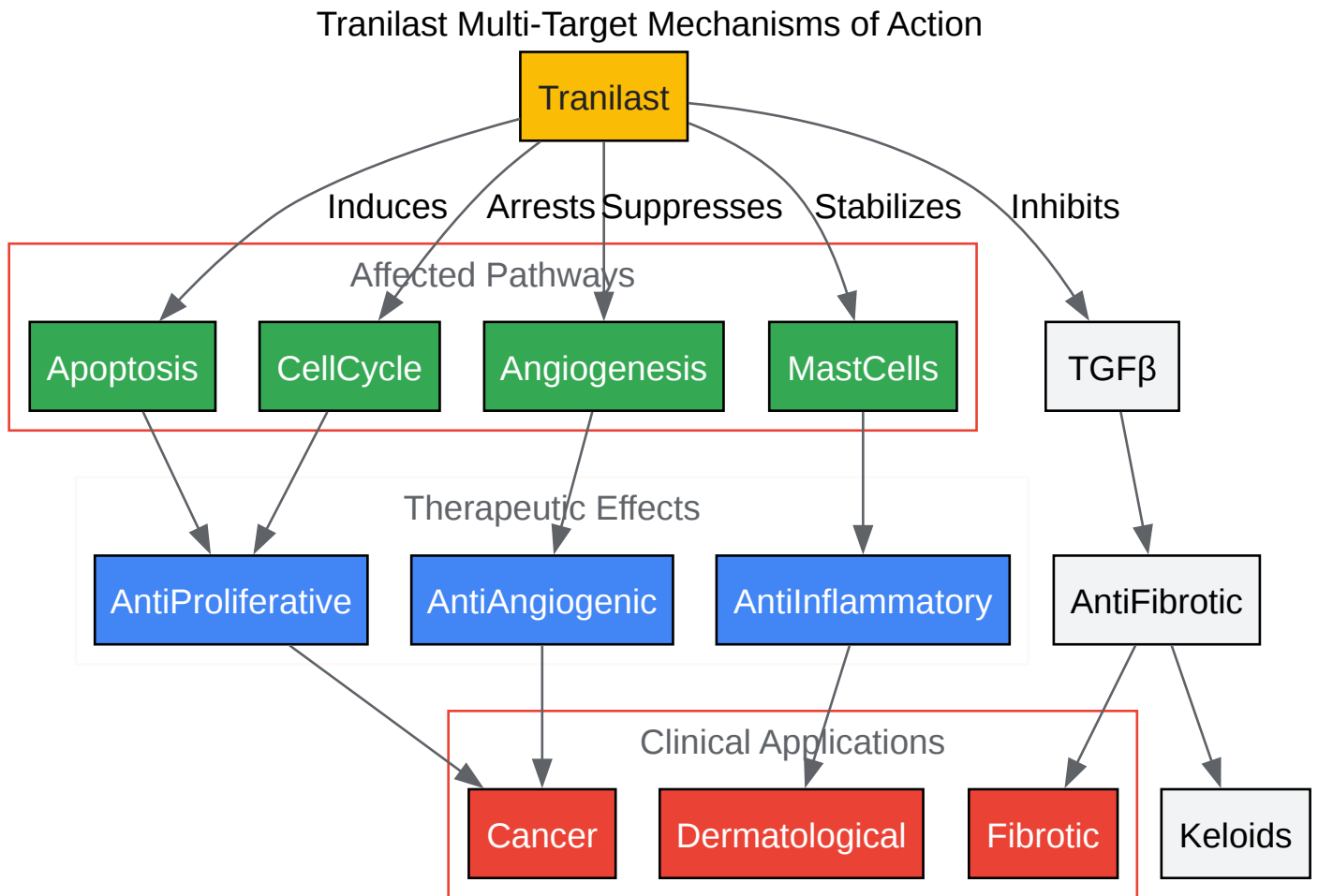
Therapeutic Mechanisms of Tranilast

Tranilast exerts its **therapeutic effects** through multiple interconnected pathways that contribute to its efficacy in treating fibroproliferative disorders, keloids, and various dermatological conditions. The primary mechanism involves **inhibition of transforming growth factor-beta (TGF- β)** signaling, a key mediator in fibrosis, inflammation, and cell proliferation [1] [2]. TGF- β promotes the differentiation of fibroblasts into myofibroblasts, increases extracellular matrix production, and induces collagen synthesis – all central processes in scar formation and fibrosis. Tranilast interferes with TGF- β release from various cell types including fibroblasts and immune cells, and disrupts downstream signaling cascades such as Smad phosphorylation and nuclear translocation [2].

Additional mechanisms contribute to Tranilast's **anti-proliferative effects** across various cell types:

- **Cell Cycle Arrest:** Tranilast induces G0/G1 phase arrest in multiple cancer cell lines (prostate, breast, pancreatic) through upregulation of cyclin-dependent kinase inhibitors p21 and p27, and downregulation of CDK2 and CDK4 activity [2].
- **Apoptosis Induction:** In prostate cancer models, Tranilast promotes apoptosis through caspase-3 activation and modulation of Bcl-2 family proteins [2].
- **Mast Cell Stabilization:** Originally developed as an anti-allergic drug, Tranilast inhibits the release of chemical mediators (histamine, prostaglandins) from mast cells, reducing hypersensitivity reactions and inflammation [1].
- **Anti-angiogenic Activity:** Tranilast suppresses new blood vessel formation by inhibiting fibroblast growth factor (FGF)-induced proliferation of vascular endothelial cells, particularly relevant in tumor microenvironment control [2].

The following diagram illustrates Tranilast's multi-target mechanism of action:



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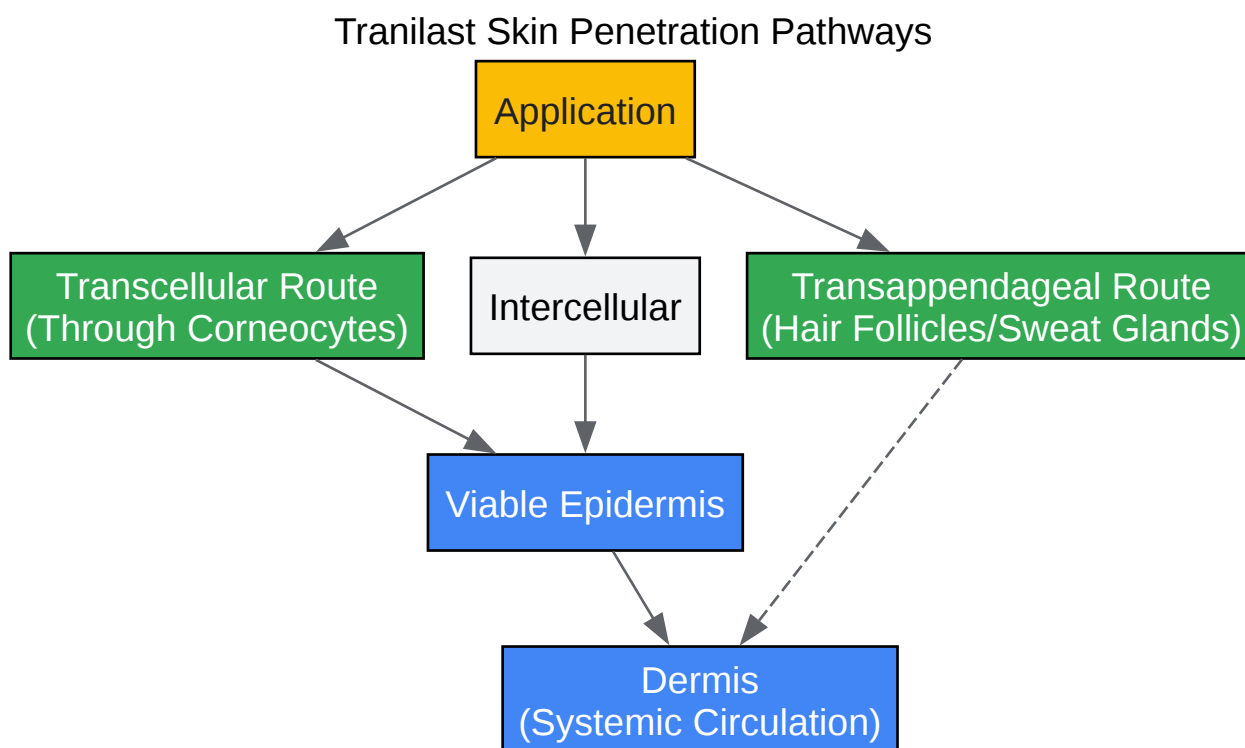
Skin Penetration Pathways for Tranilast Formulations

The transport of Tranilast across the skin occurs through multiple parallel pathways that vary in their contribution depending on the formulation characteristics and enhancement strategies employed. The three primary routes include:

- **Intercellular Pathway:** Drug molecules diffuse through the **lipid matrix** surrounding the corneocytes in the stratum corneum. This route represents the most significant pathway for most small molecular weight drugs with balanced lipophilicity (log P 1-3). The tortuous route between keratin-rich cells presents a significant barrier that can be enhanced by **lipid-fluidizing agents** like ethanol and oleic acid contained in advanced formulations [5] [4].

- **Transcellular Pathway:** Molecules cross directly through the **keratinocytes** themselves, requiring sequential partitioning into and out of the lipophilic cell membranes and aqueous cytoplasm. This route is generally less efficient due to the multiple partitioning steps required but may contribute to Tranilast transport, particularly for more lipophilic derivatives [5].
- **Transappendageal Pathway:** Also known as the "shunt route," this pathway involves drug penetration through **hair follicles**, **sweat glands**, and **sebaceous glands**. While these appendages constitute only 0.1% of the total skin surface area, they provide direct access to the viable epidermis and dermis, bypassing the intact stratum corneum barrier. This route is particularly important for **large molecules** and **particulate systems** like transethosomes and other nanocarriers that can be sequestered in follicular reservoirs and released over extended periods [5] [6].

The following diagram illustrates the primary skin penetration pathways for Tranilast formulations:



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